3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride

Medicinal chemistry Structure–activity relationship Fragment-based drug discovery

3,4-Dihydro-1H-2-benzopyran-6-amine hydrochloride (CAS 1955553-17-9), also named isochroman-6-amine hydrochloride, is a bicyclic heterocyclic building block comprising a 3,4-dihydro-1H-2-benzopyran (isochroman) core with a primary aromatic amine at the 6-position, presented as the hydrochloride salt. Its molecular formula is C9H12ClNO (free base C9H11NO·HCl) with a molecular weight of 185.65 g/mol.

Molecular Formula C9H12ClNO
Molecular Weight 185.65
CAS No. 1955553-17-9
Cat. No. B2645089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-1H-2-benzopyran-6-amine hydrochloride
CAS1955553-17-9
Molecular FormulaC9H12ClNO
Molecular Weight185.65
Structural Identifiers
SMILESC1COCC2=C1C=C(C=C2)N.Cl
InChIInChI=1S/C9H11NO.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-2,5H,3-4,6,10H2;1H
InChIKeyAEEHWHWPGDAMJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dihydro-1H-2-benzopyran-6-amine hydrochloride: Chemical Identity, Physicochemical Profile, and Structural Context


3,4-Dihydro-1H-2-benzopyran-6-amine hydrochloride (CAS 1955553-17-9), also named isochroman-6-amine hydrochloride, is a bicyclic heterocyclic building block comprising a 3,4-dihydro-1H-2-benzopyran (isochroman) core with a primary aromatic amine at the 6-position, presented as the hydrochloride salt . Its molecular formula is C9H12ClNO (free base C9H11NO·HCl) with a molecular weight of 185.65 g/mol . Commercial suppliers list the compound at ≥95% purity, and the free base has a calculated LogP of approximately 1.06–1.76 (depending on the estimation method), reflecting moderate lipophilicity suitable for both aqueous and organic reaction media . The compound is registered under the EU C&L Inventory (EC number 826-756-9), confirming its regulatory recognition within the European chemical framework [1].

Why 3,4-Dihydro-1H-2-benzopyran-6-amine hydrochloride Cannot Be Interchanged with Generic Isochroman Amines or Chroman Scaffolds


Within the dihydrobenzopyran family, the position of the amine substituent on the bicyclic core and the physical form (free base versus hydrochloride salt) are critical determinants of reactivity, solubility, and downstream synthetic compatibility. Regioisomeric isochroman amines (e.g., 4-amine, 7-amine) and the structurally analogous chroman-6-amine differ in their electronic distribution, steric accessibility, and hydrogen-bonding capacity, which directly influence coupling efficiency in medicinal chemistry applications [1]. The hydrochloride salt form of 3,4-dihydro-1H-2-benzopyran-6-amine offers distinct handling advantages—including improved solid-state stability, higher aqueous solubility for bioconjugation or salt-metathesis steps, and elimination of the additional salt-formation step required when procuring the free base—yet these practical benefits are absent from the free-base-only catalog entries of the most common analogs . Substituting a generic regioisomer without verifying amine position and salt stoichiometry risks altered reaction kinetics, reduced yields, and inconclusive structure–activity relationship (SAR) data, particularly in parallel library synthesis where positional consistency is essential .

Quantitative Differentiation Evidence for 3,4-Dihydro-1H-2-benzopyran-6-amine hydrochloride Against Closest Analogs


Amine Positional Regioisomer Comparison: 6-Amine vs. 4-Amine and 7-Amine Isochroman Derivatives

Among the three regioisomeric isochroman mono-amines, the 6-amine isomer positions the primary amine at the aromatic ring's meta-like position relative to the fused dihydropyran oxygen, creating a distinct electronic environment compared to the benzylic 4-amine (amine directly attached to the saturated ring carbon) and the 7-amine (ortho/para-like to the oxygen) . The 3,4-dihydro-1H-2-benzopyran-6-amine free base exhibits a calculated LogP of 1.06 (Fluorochem) to 1.34 (Leyan), whereas the 4-amine regioisomer (CAS 147663-00-1) has a reported LogP of 0.86 [1]. The 7-amine (CAS 1391224-90-0) shares an identical LogP estimate of 1.06 with the 6-amine, but the different ring position alters the amine's pKa and hydrogen-bonding geometry due to varying through-bond electronic effects from the endocyclic oxygen . In a dopamine D1 receptor mapping study of bicyclic dopamine analogs, isochroman derivatives with the amino group at the 6-position exhibited >100-fold selectivity for D1-like over D2-like receptors, a selectivity profile attributed to the precise positioning of the amine hydrogen-bond donor relative to the catechol binding site [2].

Medicinal chemistry Structure–activity relationship Fragment-based drug discovery

Hydrochloride Salt vs. Free Base: Solubility, Handling, and Synthetic Workflow Advantages

3,4-Dihydro-1H-2-benzopyran-6-amine hydrochloride (MW 185.65 g/mol) is supplied as a pre-formed HCl salt, in contrast to the most commonly listed comparator, isochroman-6-amine free base (CAS 444588-39-0, MW 149.19 g/mol), which is primarily available as the neutral amine . The hydrochloride salt form provides enhanced aqueous solubility: the free base is reported as 'sparingly soluble in water' with recommended dissolution in organic solvents (methanol, ethanol, DMSO, dichloromethane), whereas the hydrochloride salt is expected to exhibit substantially increased water solubility characteristic of amine hydrochlorides . The salt form also confers superior long-term solid-state stability under ambient storage conditions (cool, dry place), reducing the risk of amine oxidation or carbonate formation that can compromise free-base building blocks during extended storage . For synthetic workflows requiring direct use in aqueous coupling reactions (e.g., amide bond formation, reductive amination in protic media, or bioconjugation), the pre-formed hydrochloride eliminates the need for in situ HCl addition or subsequent salt exchange, streamlining the synthetic sequence by one unit operation .

Salt selection Pre-formulation Parallel synthesis

Scaffold Comparison: Isochroman-6-amine vs. Chroman-6-amine Core Architecture

The target compound contains the 1H-2-benzopyran (isochroman) scaffold, wherein the endocyclic oxygen is located at the 2-position of the saturated ring, creating an acetal-like O–CH2–Ar connectivity. The regioisomeric chroman-6-amine (2H-1-benzopyran-6-amine, CAS 50386-54-4) places the oxygen at the 1-position, yielding an O–Ar–CH2 arrangement that electronically differs from the isochroman system [1]. In a comparative study of antiulcer activity among isochroman, thioisochroman, chroman, and tetralin ring systems, replacement of the isochroman core with a chroman core resulted in a 'drastic change' in pharmacological activity, with the chroman analog exhibiting the most potent antiulcer effect—demonstrating that the oxygen position within the saturated ring fundamentally alters biological activity [2]. The isochroman scaffold has additionally been exploited in the development of highly selective 5-HT1D agonists (isochroman-6-carboxamide series), where the 6-position substitution pattern proved essential for achieving 5000-fold selectivity for 5-HT1D over 5-HT1B receptors, a therapeutic window not replicated with chroman-based analogs in the same program [3].

Scaffold hopping Bioisostere evaluation Medicinal chemistry

Regulatory and Supply-Chain Differentiation: EU C&L Inventory Registration and Multi-Supplier Availability

3,4-Dihydro-1H-2-benzopyran-6-amine hydrochloride (CAS 1955553-17-9) is listed in the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory under EC number 826-756-9, providing a standardized regulatory reference for import, handling, and safety documentation within the EU market [1]. In contrast, several structurally similar analogs lack this registration: isochroman-7-amine (CAS 1391224-90-0) and isochroman-4-amine (CAS 147663-00-1) do not appear in the publicly searchable ECHA C&L Inventory, potentially complicating regulatory documentation for EU-based procurement . The target compound is stocked by at least five independent suppliers (AKSci, CymitQuimica, Leyan, ChemSrc, and several Chinese manufacturers) with catalog availability at scales from 50 mg to 25 g, whereas the 7-amine regioisomer is priced at a significant premium (€1,028/g at CymitQuimica vs. ~€475/50mg for the 6-amine hydrochloride at the same vendor, reflecting the 7-amine's lower demand and limited production scale) . The combination of ECHA registration and multi-supplier sourcing reduces single-vendor dependency risk and simplifies regulatory filing for projects advancing toward preclinical development .

Chemical procurement Regulatory compliance Supply chain

Best-Fit Research and Industrial Application Scenarios for 3,4-Dihydro-1H-2-benzopyran-6-amine hydrochloride


CNS-Targeted Fragment Library Design Using the Isochroman-6-amine Scaffold

The 6-position amine on the isochroman core provides a geometrically defined hydrogen-bond donor vector that has been exploited in dopamine D1 receptor-targeted libraries, where isochroman derivatives with 6-substitution demonstrate >100-fold selectivity for D1-like over D2-like receptors [1]. 3,4-Dihydro-1H-2-benzopyran-6-amine hydrochloride can be directly incorporated into fragment-based screening collections as a primary amine handle for amide coupling, sulfonamide formation, or reductive amination, with the hydrochloride salt form enabling direct use in aqueous-organic biphasic reactions without prior neutralization. The scaffold's moderate LogP (1.06–1.34) falls within the optimal range for CNS drug-likeness (typically LogP 1–4), making it a suitable fragment for lead-like compound generation in neuroscience programs.

Parallel Library Synthesis for SAR Exploration of 5-HT1D Receptor Modulators

The isochroman-6-carboxamide chemotype has demonstrated 5000-fold selectivity for the 5-HT1D receptor over the closely related 5-HT1B subtype, with the 6-position attachment point being critical for this selectivity profile [2]. 3,4-Dihydro-1H-2-benzopyran-6-amine hydrochloride serves as the direct synthetic precursor to this carboxamide series: the 6-amine can be acylated with diverse carboxylic acid building blocks in a single step to generate focused compound libraries for migraine and CNS disorder research. The pre-formed hydrochloride salt facilitates high-throughput parallel synthesis by ensuring consistent stoichiometry across all wells and eliminating the amine free-base variability that can arise from partial carbonate formation during automated liquid handling in DMSO stock solutions.

Isochroman Scaffold-Hopping Medicinal Chemistry Programs

In antiulcer and anti-inflammatory drug discovery, the isochroman scaffold has been shown to produce pharmacologically distinct outcomes compared to chroman, thioisochroman, and tetralin scaffolds, with scaffold replacement causing a 'drastic change' in activity [3]. 3,4-Dihydro-1H-2-benzopyran-6-amine hydrochloride is the optimal entry point for exploring isochroman-based SAR in scaffold-hopping campaigns, as the 6-amine provides a synthetically versatile functional group for diversification while the oxygen placement at the 2-position of the saturated ring—rather than the 1-position as in chromans—generates a distinct conformational and electronic profile. The availability of the compound in the ECHA-registered hydrochloride form additionally simplifies scale-up from discovery to preclinical supply by providing a single, well-characterized physical form with established safety documentation [4].

Aqueous-Phase Bioconjugation and PROTAC Linker Chemistry

The hydrochloride salt of 3,4-dihydro-1H-2-benzopyran-6-amine offers practical advantages over the free base for aqueous bioconjugation reactions, including PEGylation, biotinylation, and PROTAC (proteolysis-targeting chimera) linker attachment, where water solubility of the starting amine is essential for efficient coupling at millimolar concentrations . The isochroman scaffold's compact structure (MW 149.19 for the free amine, 185.65 as HCl salt) and moderate lipophilicity make it an attractive 'minimalist' linker element that contributes limited molecular weight and lipophilicity to the final bifunctional construct, consistent with the physicochemical guidelines for PROTAC design (typically seeking linker elements with low molecular weight and moderate LogP).

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